Single vs. Dual Leaving Group Reactivity: Differentiating 4-Chloro-2-ethoxy-5-methoxypyrimidine from 2,4-Dichloro-5-methoxypyrimidine
A primary point of differentiation is the number of reactive sites. 4-Chloro-2-ethoxy-5-methoxypyrimidine (Target Compound) possesses one reactive chlorine at the C4 position, while 2,4-Dichloro-5-methoxypyrimidine (Comparator) contains two reactive chlorines at the C2 and C4 positions [1]. This structural difference dictates reaction selectivity, making the target compound inherently selective for mono-substitution without additional control .
| Evidence Dimension | Reactive Sites for Nucleophilic Aromatic Substitution |
|---|---|
| Target Compound Data | 1 chlorine atom (C4 position) |
| Comparator Or Baseline | 2 chlorine atoms (C2 and C4 positions) |
| Quantified Difference | 50% reduction in potential reactive sites |
| Conditions | Structural analysis, applicable to typical SNAr reaction conditions |
Why This Matters
A single reactive site eliminates the need for optimization to control mono- vs. bis-substitution, reducing synthetic steps and improving yield consistency.
- [1] PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2). Compound Summary. View Source
